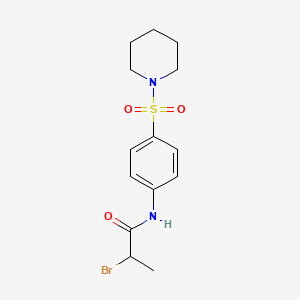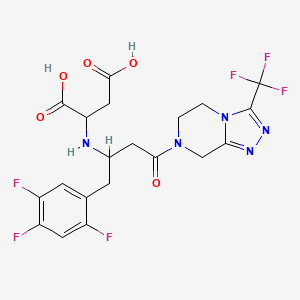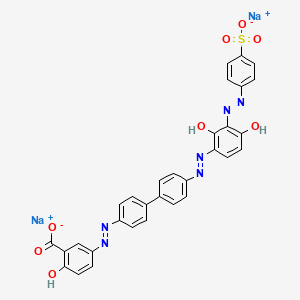
C.I. Direct Brown 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Direct Brown 6: is a synthetic dye belonging to the class of direct dyes. It is primarily used for dyeing cellulosic fibers such as cotton, rayon, and paper. The compound is known for its ability to produce a rich brown color and is widely used in the textile industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Brown 6 involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The process typically includes the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling: The diazonium salts are then coupled with coupling components such as phenols or naphthols to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes:
Preparation of Diazonium Salts: Aromatic amines are diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salts are coupled with phenolic compounds in an alkaline medium to form the dye.
Purification: The resulting dye is purified through filtration, washing, and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Direct Brown 6 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Substitution reactions often involve reagents like halogens and sulfonating agents.
Major Products
Oxidation Products: Various quinones and other oxidized aromatic compounds.
Reduction Products: Aromatic amines such as aniline derivatives.
Substitution Products: Halogenated or sulfonated aromatic compounds.
Applications De Recherche Scientifique
C.I. Direct Brown 6 has several applications in scientific research:
Histology and Cytology: Used as a stain to differentiate cell types.
Molecular Biology: Acts as a marker for detecting DNA and RNA.
Environmental Studies: Used in studies related to dye degradation and wastewater treatment.
Industrial Applications: Employed in the dyeing of textiles, paper, and leather
Mécanisme D'action
The mechanism of action of C.I. Direct Brown 6 involves its interaction with the fibers it dyes. The dye molecules form hydrogen bonds and van der Waals forces with the cellulose fibers, leading to strong adherence. The azo bonds in the dye are responsible for its color properties, and the dyeing process involves the penetration of dye molecules into the fiber matrix .
Comparaison Avec Des Composés Similaires
Similar Compounds
- C.I. Direct Brown 2
- C.I. Direct Brown 95
- C.I. Pigment Brown 6
Uniqueness
C.I. Direct Brown 6 is unique due to its specific shade of brown and its ability to produce consistent and reproducible results in dyeing processes. Compared to other similar compounds, it offers better lightfastness and washfastness, making it a preferred choice in the textile industry .
Propriétés
Numéro CAS |
2893-80-3 |
|---|---|
Formule moléculaire |
C31H20N6Na2O8S |
Poids moléculaire |
682.6 g/mol |
Nom IUPAC |
disodium;5-[[4-[4-[[2,4-dihydroxy-3-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C31H22N6O8S.2Na/c38-27-15-11-23(17-25(27)31(41)42)35-32-20-5-1-18(2-6-20)19-3-7-21(8-4-19)33-36-26-14-16-28(39)29(30(26)40)37-34-22-9-12-24(13-10-22)46(43,44)45;;/h1-17,38-40H,(H,41,42)(H,43,44,45);;/q;2*+1/p-2 |
Clé InChI |
BNANBFLJWROFPW-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C(=C(C=C3)O)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])O)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



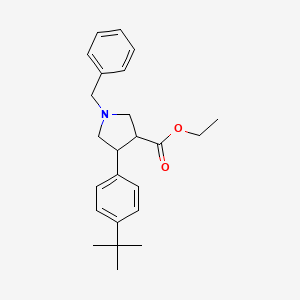
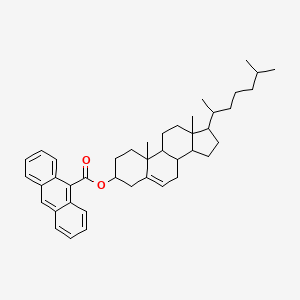
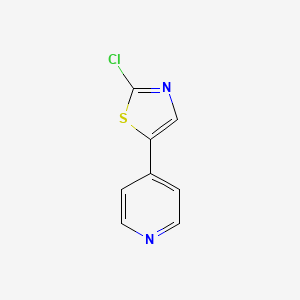
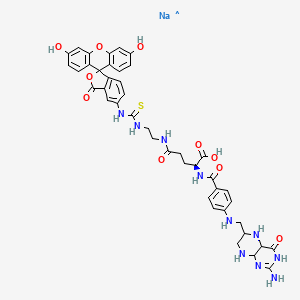
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
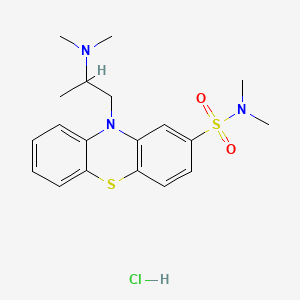
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
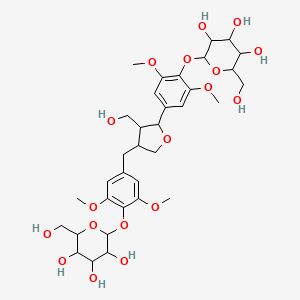
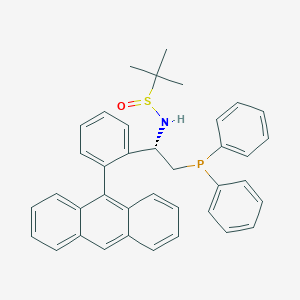
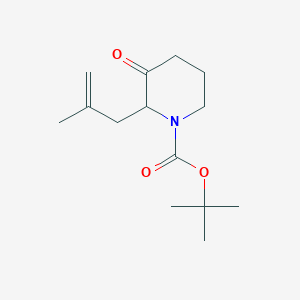
![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)
